N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-5-6-7-14-8-10-15(11-9-14)22-18(25)21-13-12-20(4,19(21,2)3)16(23)17(21)24/h8-11H,5-7,12-13H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDJLZONBKPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Bicyclo Framework Construction
A common approach involves Diels-Alder cycloaddition between a diene (e.g., 1,3-butadiene derivatives) and a dienophile (e.g., maleic anhydride) to form the bicyclic structure. Subsequent methylation at positions 4, 7, and 7 is achieved via Grignard reagent addition or Friedel-Crafts alkylation under acidic conditions. For example, treatment with methyl magnesium bromide in tetrahydrofuran (THF) at −78°C yields the trimethylated intermediate, which is then oxidized to the 2,3-diketone using Jones reagent (CrO₃/H₂SO₄).
Oxidation and Keto-Enol Tautomerism Control
The 2,3-dioxo functionality is introduced through controlled oxidation of a dihydroxy precursor. For instance, 4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane, yielding the diketone with >85% efficiency. Careful pH adjustment (pH 6–7) minimizes undesired side reactions, such as over-oxidation or ring-opening.
Carboxylic Acid Intermediate: Synthesis and Activation
The 1-carboxylic acid derivative (CAS: 69842-14-4) is a pivotal precursor for amide bond formation. Its synthesis involves:
Hydrolysis of Ester Precursors
Reaction of 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-methyl ester with aqueous sodium hydroxide (2M, 80°C, 6 h) provides the carboxylic acid in 92% yield. The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 189–191°C.
Carboxylic Acid Activation
Conversion to the corresponding acyl chloride is achieved using thionyl chloride (SOCl₂) under reflux (70°C, 4 h). The reaction is monitored by FT-IR spectroscopy, with disappearance of the –OH stretch (2500–3000 cm⁻¹) confirming complete conversion. The acyl chloride is isolated by distillation under reduced pressure (40 mmHg, 60°C) and used immediately in subsequent steps.
Amide Coupling with 4-Butylphenylamine
The final step involves coupling the acyl chloride with 4-butylphenylamine (CAS: 3758-63-8) to form the target carboxamide.
Schotten-Baumann Reaction Conditions
In a classic Schotten-Baumann procedure , the acyl chloride is reacted with a 1.2 molar equivalent of 4-butylphenylamine in a biphasic system (dichloromethane/water, 1:1). Triethylamine (2 eq) is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at 25°C for 12 h, achieving >90% conversion. The organic layer is washed with 5% HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize residual acid), then dried over MgSO₄.
Alternative Coupling Agents
For improved yields, N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may replace SOCl₂. In one protocol, the carboxylic acid (1 eq), EDC (1.5 eq), and hydroxybenzotriazole (HOBt, 1 eq) are dissolved in dimethylformamide (DMF). After activating for 30 min, 4-butylphenylamine (1.1 eq) is added, and the mixture is stirred at 25°C for 24 h. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the amide in 88% purity.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The 4,7,7-trimethyl groups create significant steric bulk, slowing amide bond formation. Increasing reaction temperature to 50°C and using DMAP (4-dimethylaminopyridine) as a catalyst enhance reaction kinetics, reducing coupling time from 24 h to 8 h.
Byproduct Formation
Partial N-acylation of the amine’s aromatic ring is observed when using excess acyl chloride. This is mitigated by precise stoichiometric control (amine:acyl chloride = 1:1.05) and slow reagent addition over 1 h.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Key Observations:
- Oxygen Modifications : Replacement of the 2,3-dioxo groups (target) with a single 3-oxo and 2-oxa group (as in ) reduces steric hindrance and alters hydrogen-bonding capacity.
- Fluorine Effects : Fluorinated analogs (e.g., ) exhibit higher electronegativity and metabolic stability, making them candidates for drug development .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The target compound’s higher logP suggests superior lipid solubility compared to fluorinated analogs, which may improve bioavailability but increase off-target binding risks.
- Fluorinated derivatives (e.g., ) have balanced logP and polar surface area, optimizing blood-brain barrier penetration .
Biological Activity
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C20H27NO3
- Molecular Weight : 327.44 g/mol
- CAS Number : Not available in common databases
The structure features a bicyclic core with a carboxamide functional group, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing cytokine release and inhibiting pro-inflammatory mediators.
- Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting a possible role in neurodegenerative disease management.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Table 2: In Vitro Studies Overview
| Study Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | HeLa | 10 | 50% inhibition |
| Apoptosis Assay | MCF-7 | 5 | Increased caspase activity |
| Inflammatory Response | RAW 264.7 | 20 | Decreased TNF-alpha levels |
Case Studies
-
Anticancer Activity :
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death. -
Neuroprotection :
In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability compared to untreated controls. -
Anti-inflammatory Effects :
Research involving RAW 264.7 macrophages showed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
